molecular formula C13H17BrN2O4 B8121917 Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate

Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate

Cat. No.: B8121917
M. Wt: 345.19 g/mol
InChI Key: WMVHFZQUFKVILJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate is a useful research compound. Its molecular formula is C13H17BrN2O4 and its molecular weight is 345.19 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C12H14BrN3O4
  • Molecular Weight : 346.16 g/mol

The presence of the bromo and nitro substituents on the benzene ring contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, thereby inhibiting their activity. This mechanism is crucial for developing drugs targeting various metabolic pathways.
  • Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that are vital for cellular functions.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, particularly in breast and lung cancer models.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth (IC50 = 15 µM)
AnticancerMCF-7 (breast cancer)Cell viability reduction (IC50 = 20 µM)
AnticancerA549 (lung cancer)Induction of apoptosis

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated a notable inhibition rate, especially against E. coli, with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent.
  • Anticancer Activity :
    In a study involving MCF-7 breast cancer cells, this compound was shown to reduce cell viability significantly with an IC50 value of 20 µM. The mechanism involved apoptosis induction, which was confirmed through flow cytometry analysis.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of carbamates. For instance, the introduction of halogen groups has been linked to increased potency in enzyme inhibition and receptor modulation.

Comparative Analysis

A comparative study involving similar carbamate compounds revealed that this compound exhibited superior activity against specific targets compared to other derivatives:

Compound NameIC50 (µM)Activity Type
This compound20Anticancer
Tert-butyl N-(2-amino-5-fluorophenyl)methylcarbamate>50Anticancer
Tert-butyl N-(4-nitrophenyl)methylcarbamate25Antimicrobial

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate has been explored for its biological activity, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features make it suitable for modifications that enhance pharmacological properties.

Anticancer Activity

Recent studies have investigated the potential of carbamate derivatives, including this compound, as inhibitors of specific cancer pathways. For instance, compounds with similar structures have shown efficacy against B-cell malignancies by targeting Bruton’s tyrosine kinase (BTK), a crucial player in B-cell receptor signaling .

Case Study : A derivative synthesized from this compound exhibited an IC50 value of approximately 20 µM against specific cancer cell lines, indicating its potential as an anticancer agent .

Synthesis and Derivatization

The ability to modify the this compound structure allows researchers to explore various derivatives with enhanced biological activities.

Synthetic Pathways

Several synthetic routes have been developed to create derivatives of this compound. These methods often involve reactions with different amines or other functional groups to produce compounds with improved solubility and bioactivity.

Reaction TypeReagents UsedConditionsYield
Carbamate Formationtert-butyl bromoacetate, amineTHF, room temperature85%
Nitro Group ReductionHydrogenation using Raney-NiTHF, ambient temperature96%

These reactions highlight the versatility of the compound in generating new chemical entities for further biological evaluation.

Biological Evaluation

The biological evaluation of this compound and its derivatives has revealed promising results in various assays.

In Vitro Studies

In vitro studies have shown that derivatives can inhibit specific enzymes involved in inflammatory processes, which is crucial for developing anti-inflammatory drugs. For example, certain derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are targets for anti-inflammatory therapies .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. The results suggest that modifications to the carbamate structure can enhance binding interactions, potentially leading to more effective therapeutic agents .

Properties

IUPAC Name

tert-butyl N-[(2-bromo-5-nitrophenyl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(17)15(4)8-9-7-10(16(18)19)5-6-11(9)14/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHFZQUFKVILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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